2,9-diazaspiro[5.5]undecan-3-one hydrochloride
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Overview
Description
2,9-Diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O and a molecular weight of 241.16 g/mol . It is part of the diazaspiro family, which is known for its unique spirocyclic structure. This compound is often used in early discovery research due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves the formation of the spirocyclic ring system. One common synthetic route includes the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, which is then converted to the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2,9-Diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2,9-Diazaspiro[5.5]undecan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,9-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,9-Diazaspiro[5.5]undecan-3-one hydrochloride can be compared with other similar compounds, such as:
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
- 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
These compounds share the spirocyclic structure but differ in their specific substituents and ring sizes, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
2,9-diazaspiro[5.5]undecan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;/h10H,1-7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPCDHGFMQKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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